1-(6-methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
Overview
Description
1-(6-methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 6-position and a pyrrole-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of 6-methoxypyridine-3-carboxylic acid with a suitable amine to form an amide intermediate. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrrole-2,5-dione compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(6-methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the pyrrole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(6-methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(6-methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine: This compound shares the methoxypyridine moiety but differs in the heterocyclic ring structure.
2-methoxypyridine: A simpler compound with a methoxy group on the pyridine ring, used as a building block in organic synthesis.
Uniqueness
1-(6-methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its combination of the methoxypyridine and pyrrole-2,5-dione moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(6-methoxypyridin-3-yl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-8-3-2-7(6-11-8)12-9(13)4-5-10(12)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWYUJMNFZCRKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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